Heptadecan-9-yl 8-((3-hydroxypropyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
Description
Chemical Structure and Synthesis Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate (SM-102) is an ionizable cationic lipid characterized by:
- Tertiary amine headgroup: A 2-hydroxyethyl-substituted amine for pH-dependent charge modulation .
- Ester linkers: Two ester bonds in the hexyl-undecyloxy and octanoate tails, enhancing biodegradability .
- Hydrophobic tails: A branched heptadecan-9-yl group and a linear undecyloxy chain for lipid nanoparticle (LNP) stability .
The synthesis involves:
Undecyl 6-oxohexanoate preparation: Oxidation of undecyl 6-hydroxyhexanoate using pyridinium chlorochromate (PCC) in CH2Cl2 (85% yield) .
Amine coupling: Reaction of undecyl 6-oxohexanoate with ethanolamine (2-hydroxyethylamine) in CH2Cl2, followed by reductive amination using sodium triacetoxyborohydride (97% yield) .
Applications
SM-102 is a critical component of Moderna’s mRNA-1273 COVID-19 vaccine, where it constitutes ~50% of the LNP formulation. It enables mRNA encapsulation, endosomal escape, and intracellular delivery . Its pKa (~6.75) ensures neutral charge at physiological pH (minimizing toxicity) and cationic charge in acidic endosomes (promoting membrane fusion) .
Properties
Molecular Formula |
C45H89NO5 |
|---|---|
Molecular Weight |
724.2 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]octanoate |
InChI |
InChI=1S/C45H89NO5/c1-4-7-10-13-16-17-18-24-32-42-50-44(48)36-29-25-31-39-46(40-33-41-47)38-30-23-19-22-28-37-45(49)51-43(34-26-20-14-11-8-5-2)35-27-21-15-12-9-6-3/h43,47H,4-42H2,1-3H3 |
InChI Key |
QADMLAYSFUXEEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of this complex lipid involves multi-step organic reactions, primarily acylation and alkylation, starting from octanoic acid derivatives and hydroxypropyl amines. The process requires precise control over reaction conditions to ensure high purity and yield.
Stepwise Synthetic Approach
Synthesis of Octanoate Intermediate:
- Starting from octanoic acid, conversion to an activated intermediate such as octanoyl chloride or octanoate ester is performed.
- This intermediate serves as the scaffold for further amide bond formation.
Formation of the Amino Lipid Backbone:
- Reaction of the octanoate intermediate with a hydroxypropyl amine derivative introduces the 3-hydroxypropyl amino group.
- Concurrently, the 6-oxo-6-(undecyloxy)hexyl moiety is introduced via nucleophilic substitution or reductive amination on a suitable precursor.
Attachment of the Heptadecan-9-yl Tail:
- The heptadecan-9-yl group is attached through esterification or etherification reactions, typically involving heptadecanol or heptadecan-9-ol derivatives.
- This step ensures the hydrophobic tail necessary for lipid nanoparticle formation.
Purification and Characterization:
- The crude product undergoes purification by chromatography (e.g., silica gel column chromatography) to remove impurities.
- Characterization is performed using NMR, mass spectrometry, and HPLC to confirm structure and purity.
Reaction Conditions and Parameters
| Step | Typical Reagents/Conditions | Notes |
|---|---|---|
| Octanoate activation | SOCl2 or DCC in anhydrous solvent (e.g., dichloromethane) | Moisture-free environment critical |
| Amide bond formation | Hydroxypropyl amine, base (e.g., triethylamine), room temp | Controlled pH to avoid side reactions |
| Alkylation/etherification | Heptadecanol, coupling agents (e.g., EDC, DMAP), mild heating | Stoichiometric control to prevent over-alkylation |
| Purification | Silica gel chromatography, gradient elution | Verification by TLC and HPLC |
Research Findings on Preparation and Stability
- The compound exhibits good chemical stability under controlled storage, resisting oxidation and hydrolysis when kept at recommended temperatures.
- Solubility is limited in water but enhanced in organic solvents such as chloroform and methanol, facilitating purification and formulation.
- The synthetic route’s yield and purity are highly dependent on the control of moisture and temperature, with inert atmosphere conditions preferred during sensitive steps.
Comparative Analysis with Related Compounds
| Feature | This compound | SM-102 (2-hydroxyethyl analog) |
|---|---|---|
| Molecular Formula | C45H89NO5 | C44H87NO5 |
| Molecular Weight | 724.2 g/mol | 710.2 g/mol |
| Polar Head Group | 3-hydroxypropyl | 2-hydroxyethyl |
| Hydrophobic Tails | Heptadecan-9-yl and undecyloxy hexyl | Heptadecan-9-yl and undecyloxy hexyl |
| Application | LNP formulation for mRNA delivery | LNP formulation for mRNA delivery |
| Solubility | Limited in water, soluble in organic solvents | Similar solubility profile |
| Stability | Stable under recommended conditions | Stable under recommended conditions |
Chemical Reactions Analysis
Heptadecan-9-yl 8-((3-hydroxypropyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxypropyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
-
Vaccine Development
- Heptadecan-9-yl 8-((3-hydroxypropyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate has been utilized in the formulation of mRNA vaccines, notably during the COVID-19 pandemic. Its ability to form LNPs enhances the stability and delivery efficiency of mRNA, making it a key ingredient in vaccines like those developed by Moderna and BioNTech/Pfizer .
- Gene Therapy
- Drug Delivery Systems
Case Study 1: mRNA Vaccine Efficacy
In a study conducted by Moderna, this compound was pivotal in developing an mRNA vaccine against SARS-CoV-2. The LNPs formulated with this lipid demonstrated superior cellular uptake and immune response compared to other formulations. Clinical trials showed an efficacy rate exceeding 94% in preventing symptomatic COVID-19 infection .
Case Study 2: Gene Therapy for Cystic Fibrosis
Research published in Nature Biotechnology highlighted the use of this compound in a gene therapy approach for cystic fibrosis. The study reported successful delivery of CFTR gene constructs using LNPs containing this lipid, resulting in restored function in patient-derived airway epithelial cells .
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((3-hydroxypropyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate involves its interaction with cellular membranes. The compound is believed to integrate into lipid bilayers, affecting membrane fluidity and permeability . This interaction can influence various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes of SM-102 and Analogous Ionizable Lipids
Performance and Mechanism Insights
SM-102 vs. ALC-0315
- Structural Differences: ALC-0315 uses a 4-hydroxybutyl-azanediyl headgroup and bis-hexyldecanoate tails, whereas SM-102 employs a 2-hydroxyethylamine group and mixed hydrophobic tails. Both have ester linkers for biodegradability .
- Efficacy : SM-102 and ALC-0315 exhibit comparable mRNA delivery efficiency in vaccines, with >90% protein expression in vivo .
- Stability : SM-102-based LNPs show reduced aggregation due to optimized PEG-lipid (DMG-PEG2000) ratios .
SM-102 vs. MC3
- Delivery Mechanism : MC3 relies on unsaturated tails for membrane fusion, while SM-102 uses ester hydrolysis for controlled mRNA release .
- Toxicity : SM-102’s biodegradability reduces hepatic toxicity compared to MC3, which accumulates in the liver .
- mRNA Compatibility : SM-102 minimizes aldehyde-mediated mRNA degradation, a limitation observed in MC3 formulations .
SM-102 vs. Novel Lipid 5
- Structural Similarity: Lipid 5 shares SM-102’s 2-hydroxyethylamine headgroup but replaces the undecyloxy tail with a nonyloxy chain .
- Efficacy : Lipid 5 demonstrates 20% higher transfection efficiency in lung tissue but lower serum stability than SM-102 .
Q & A
Q. What are the synthetic routes for SM-102, and how are intermediates characterized?
SM-102 is synthesized via a multi-step process involving:
- Step 1 : Oxidation of undecyl 6-hydroxyhexanoate to undecyl 6-oxohexanoate using PCC in CH₂Cl₂ under argon, yielding 85% product .
- Step 2 : Reductive amination of undecyl 6-oxohexanoate with ethanolamine, followed by sodium triacetoxyborohydride reduction, achieving 97% yield .
- Purification : Column chromatography (0–5% isopropanol in CHCl₃) and validation via ¹H NMR (e.g., δ 3.65 ppm for hydroxyethyl protons) .
Key Characterization Tools :
| Technique | Application | Example Data |
|---|---|---|
| ¹H NMR | Structural confirmation | δ 1.25–1.60 ppm (alkyl chain protons), δ 4.05 ppm (ester carbonyl) |
| LC/MS | Purity assessment | m/z 710.17 (M+H⁺) |
Q. How does SM-102 contribute to lipid nanoparticle (LNP) formulation for mRNA delivery?
Q. What metabolic pathways degrade SM-102, and how do interspecies differences affect pharmacokinetic models?
SM-102 undergoes ester hydrolysis (primary pathway) followed by β-oxidation of fatty acid chains. Key findings:
- In vitro : Rat/monkey/human hepatocytes show rapid hydrolysis to octanoic acid derivatives .
- In vivo (rat) : 70% excreted in bile, 30% in urine as β-oxidation products (e.g., acetyl-CoA derivatives) .
- Contradictions : Human hepatocyte data suggest slower β-oxidation vs. rodents, necessitating adjusted dosing in preclinical models .
Methodological Note : Use radiolabeled SM-102 (³H/¹⁴C) to track metabolites via LC-MS/MS .
Q. How do structural modifications of SM-102 impact mRNA delivery efficiency and immunogenicity?
Systematic optimization of SM-102’s structure revealed:
- Critical Motifs :
-
Branched ester tails (enhance biodegradability).
-
Hydroxyethyl group (improves pKa tuning for endosomal escape) .
- Trade-offs :
-
Longer alkyl chains increase stability but reduce transfection efficiency .
-
Terminal hydroxyl groups correlate with lower innate immune activation (e.g., reduced IFN-γ response) .
Experimental Design :
Q. What analytical methods resolve contradictions in SM-102’s stability under storage conditions?
Degradation products (e.g., aldehydes from ester hydrolysis) reduce mRNA activity. Key approaches:
- HPLC-UV/Vis : Quantify aldehyde content using synthetic standards (4 mg/mL in ethanol) .
- Forced Degradation Studies : Incubate SM-102 at 40°C/75% RH for 4 weeks; monitor via ¹H NMR (loss of δ 4.05 ppm ester signal) .
- Mitigation : Lyophilization with sucrose (prevents hydrolysis) .
Data Contradiction Analysis
Q. How do conflicting reports on SM-102’s genotoxicity influence risk assessment?
- Evidence for Safety :
- PMDA-reviewed rat studies show no significant toxicity at therapeutic doses .
- Ames test (OECD 471) negative for mutagenicity .
- Unresolved Risks :
- No long-term carcinogenicity data (OECD 451/453 studies pending) .
Methodological Resources
Q. What in vitro-in vivo correlation (IVIVC) models predict SM-102’s biodistribution?
- IVIVC Workflow :
In vitro : Measure LNP size (DLS) and zeta potential (electrophoretic mobility) .
In silico : Physiologically based pharmacokinetic (PBPK) modeling incorporating hepatic clearance rates .
In vivo : SPECT/CT imaging with ⁹⁹mTc-labeled LNPs in non-human primates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
